N-Cyclohexylbutane-1,4-diamine N-Cyclohexylbutane-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 79419-72-0
VCID: VC18438432
InChI: InChI=1S/C10H22N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-9,11H2
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol

N-Cyclohexylbutane-1,4-diamine

CAS No.: 79419-72-0

Cat. No.: VC18438432

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexylbutane-1,4-diamine - 79419-72-0

Specification

CAS No. 79419-72-0
Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name N'-cyclohexylbutane-1,4-diamine
Standard InChI InChI=1S/C10H22N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-9,11H2
Standard InChI Key XXCZIZBMFPDINL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NCCCCN

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-cyclohexylbutane-1,4-diamine, reflecting the placement of the cyclohexyl substituent on the first carbon of the butane chain and amine groups at positions 1 and 4 . Alternative designations include N-cyclohexylbutane-1,4-diamine and the registry number CAS 79419-72-0 . The compound is also cataloged under the PubChem CID 21694462, where its 2D and 3D structural representations are available .

Molecular Structure and Isomerism

The molecular structure comprises a four-carbon aliphatic chain (butane) with a cyclohexyl group attached to the first carbon and primary amine groups at both termini. A structural isomer, 2-cyclohexylbutane-1,4-diamine (PubChem CID 21319392), exists where the cyclohexyl group is bonded to the second carbon of the butane backbone . This positional isomerism influences physicochemical properties such as boiling points and reactivity. The SMILES notation for the 1-cyclohexyl isomer is C1CCC(CC1)C(CCCN)N, while the 2-cyclohexyl variant is C1CCC(CC1)C(CCN)CN .

Table 1: Structural Comparison of Isomers

Property1-Cyclohexylbutane-1,4-diamine2-Cyclohexylbutane-1,4-diamine
IUPAC Name1-cyclohexylbutane-1,4-diamine2-cyclohexylbutane-1,4-diamine
PubChem CID21694462 21319392
SMILESC1CCC(CC1)C(CCCN)NC1CCC(CC1)C(CCN)CN
InChIKeyJGQFUCLNWWAEOM-UHFFFAOYSA-N HAENEADUHRBEIG-UHFFFAOYSA-N

Physicochemical Properties

N-Cyclohexylbutane-1,4-diamine is a liquid at room temperature with a density of 0.9g/cm30.9 \, \text{g/cm}^3 and a boiling point of 259.8C259.8^\circ\text{C} at standard atmospheric pressure . Its vapor pressure is low (0.0127mmHg0.0127 \, \text{mmHg} at 25C25^\circ\text{C}), indicating limited volatility, while the flash point of 127.8C127.8^\circ\text{C} classifies it as combustible . The compound’s refractive index (1.4831.483) suggests moderate optical activity, consistent with its aliphatic-cycloaliphatic hybrid structure .

Table 2: Key Physical Properties

PropertyValueSource
Molecular FormulaC10H22N2\text{C}_{10}\text{H}_{22}\text{N}_2PubChem
Molecular Weight170.30 g/molPubChem
Density0.9 g/cm³ChemNet
Boiling Point259.8°C at 760 mmHgChemNet
Flash Point127.8°CChemNet
Refractive Index1.483ChemNet

Applications and Industrial Relevance

Diamines like N-cyclohexylbutane-1,4-diamine serve as precursors in polyamide and epoxy resin synthesis due to their bifunctional amine groups, which enable cross-linking reactions . Potential niche applications include:

  • Coordination Chemistry: As ligands for transition metal catalysts, leveraging the electron-donating capacity of amine groups.

  • Pharmaceutical Intermediates: Structural analogs of bioactive diamines (e.g., spermidine ) suggest possible roles in drug development.

  • Surfactants and Corrosion Inhibitors: The hydrophobic cyclohexyl group may enhance surface-active properties .

Research Gaps and Future Directions

Current literature on N-cyclohexylbutane-1,4-diamine is limited to structural and basic physicochemical data. Critical research priorities include:

  • Synthetic Optimization: Developing cost-effective, scalable production methods.

  • Toxicological Profiling: Evaluating acute and chronic exposure risks.

  • Application-Specific Studies: Exploring catalytic, polymeric, or biomedical uses.

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